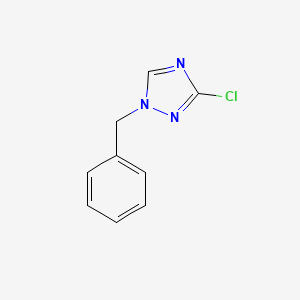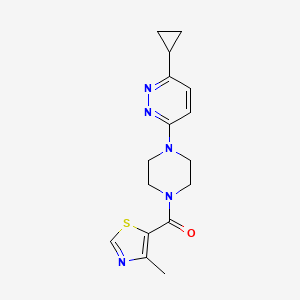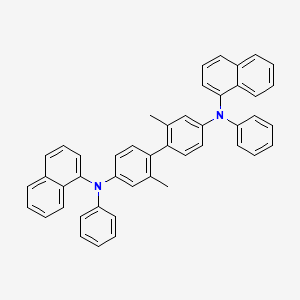
1-benzyl-3-chloro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-chloro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . These include the use of hydrazines and formamide under microwave irradiation, electrochemical multicomponent reactions, and copper-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and HRMS . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Triazole compounds, including this compound, have been found to participate in a variety of chemical reactions . They have been used in the synthesis of various biologically active compounds due to their ability to form hydrogen bonds and bipolar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques . For instance, the 1H NMR and 13C NMR spectra can provide information about the chemical shifts of the protons and carbons in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Crystal Structure Analysis : A study on the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate revealed the geometric arrangement of 1-benzyl-1H-1,2,4-triazole molecules and their interactions within the crystal lattice. The analysis provided insights into the molecular conformation and potential applications in designing new materials with specific properties (Yong-qi Qin et al., 2014).
Chemical Synthesis : The compound's role in synthetic chemistry was highlighted through various studies. For example, its involvement in the preparation of triazole ester derivatives showed its utility in creating compounds with potential biological applications, emphasizing the chemical versatility of triazole derivatives (Joanna Toumani, 2017).
Biological Applications
Antimicrobial Activity : Research into 1-benzyl-1H-1,2,4-triazole derivatives has indicated their potential as antimicrobial agents. The synthesis of novel derivatives and evaluation of their antimicrobial activity suggest the capability of these compounds to serve as a basis for developing new antimicrobial treatments, highlighting the importance of triazole compounds in medicinal chemistry (B. Reddy et al., 2016).
Material Science
Corrosion Inhibition : A study on the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. This research opens new avenues for the development of environmentally friendly corrosion inhibitors, showcasing the potential industrial applications of triazole derivatives (C. M. Fernandes et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 1-benzyl-3-chloro-1H-1,2,4-triazole is acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increased concentration of acetylcholine at the synaptic cleft, which can enhance cholinergic transmission . The compound’s interaction with AChE is based on the structural feature of donepezil, a known AChE inhibitor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, affecting the transmission of nerve impulses . The downstream effects of this action can include enhanced nerve function and potential therapeutic effects in conditions such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve function . This could potentially have therapeutic effects in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-chloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINEKFYXREGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)





![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)
![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
